An In-depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazol-3-amine: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazol-3-amine: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1-Methyl-4-nitro-1H-pyrazol-3-amine (CAS No. 20055-00-9). This compound is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details a plausible synthetic pathway, outlines expected spectroscopic and spectrometric data, and discusses the reactivity and potential applications of this molecule. Safety and handling protocols, based on data from structurally related compounds, are also provided to ensure safe laboratory practices.
Introduction
Substituted pyrazoles are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery and development due to their diverse biological activities.[1] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs. The introduction of various functional groups onto the pyrazole ring allows for the fine-tuning of its physicochemical properties and biological activity. 1-Methyl-4-nitro-1H-pyrazol-3-amine, with its amino and nitro functionalities, presents a versatile platform for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry.[2]
Chemical Structure and Properties
1-Methyl-4-nitro-1H-pyrazol-3-amine possesses a five-membered aromatic pyrazole ring substituted with a methyl group at the N1 position, an amino group at the C3 position, and a nitro group at the C4 position. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyrazole ring influences its electronic properties and reactivity.
| Property | Value | Source |
| CAS Number | 20055-00-9 | [3] |
| Molecular Formula | C₄H₆N₄O₂ | [3] |
| Molecular Weight | 142.11 g/mol | [4] |
| Appearance | Predicted to be a solid | |
| SMILES | CN1N=C(N)C=C1[O-] | [3] |
| logP (predicted) | -0.3369 | [4] |
Synthesis of 1-Methyl-4-nitro-1H-pyrazol-3-amine
A plausible and commonly employed method for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-3-amine is the nitration of the corresponding precursor, 1-methyl-1H-pyrazol-3-amine.[5] The pyrazole ring is susceptible to electrophilic substitution, and the conditions for nitration can be controlled to achieve the desired regioselectivity.
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Caption: General workflow for the synthesis of 1-Methyl-4-nitro-1H-pyrazol-3-amine.
Experimental Protocol: Nitration of 1-Methyl-1H-pyrazol-3-amine
This protocol is based on established procedures for the nitration of pyrazole derivatives and should be optimized for specific laboratory conditions.
Materials:
-
1-Methyl-1H-pyrazol-3-amine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
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Ice
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Saturated Sodium Bicarbonate Solution (NaHCO₃) or other suitable base
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Deionized Water
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Organic Solvent (e.g., Ethyl Acetate)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Methyl-1H-pyrazol-3-amine in concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.
-
Slowly add a pre-cooled nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction flask, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is neutral or slightly basic.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
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Purify the crude 1-Methyl-4-nitro-1H-pyrazol-3-amine by recrystallization or column chromatography.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the pyrazole ring proton.
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N-Methyl Protons: A singlet is anticipated for the methyl group attached to the nitrogen atom (N1), likely in the range of 3.5-4.0 ppm.
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Amino Protons: A broad singlet corresponding to the two protons of the amino group at C3 is expected. The chemical shift can vary depending on the solvent and concentration.
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Pyrazole Ring Proton: A singlet for the proton at the C5 position of the pyrazole ring is expected.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the attached functional groups.
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Pyrazole Ring Carbons: Three distinct signals are expected for the carbon atoms of the pyrazole ring (C3, C4, and C5). The carbon bearing the nitro group (C4) will be shifted downfield.
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N-Methyl Carbon: A signal corresponding to the methyl carbon is expected in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching: The amino group should exhibit one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.
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C-H Stretching: Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
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N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
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C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 1-Methyl-4-nitro-1H-pyrazol-3-amine (142.11 g/mol ).
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Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO. Fragmentation of the pyrazole ring may also be observed.[6]
Reactivity and Potential Applications
The chemical reactivity of 1-Methyl-4-nitro-1H-pyrazol-3-amine is dictated by the interplay of its functional groups.
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Caption: Key reactive sites and potential transformations of 1-Methyl-4-nitro-1H-pyrazol-3-amine.
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Amino Group: The amino group at the C3 position is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.
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Nitro Group: The nitro group at the C4 position can be readily reduced to an amino group, providing another site for functionalization. This transformation is particularly useful in medicinal chemistry for building more complex structures. For instance, the reduction of a nitro group on a pyrazole core is a key step in the synthesis of Sildenafil.[7]
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Pyrazole Ring: The pyrazole ring itself can undergo further electrophilic substitution, with the regioselectivity influenced by the existing activating (amino) and deactivating (nitro) groups.
Given its structural features, 1-Methyl-4-nitro-1H-pyrazol-3-amine is a valuable intermediate for the synthesis of a wide range of biologically active compounds, including potential kinase inhibitors and other therapeutic agents.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Methyl-4-nitro-1H-pyrazol-3-amine was not found in the performed searches, safety precautions can be inferred from data on structurally similar compounds, such as other nitrated and aminated pyrazoles.[8][9][10]
General Precautions:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Avoid inhalation, ingestion, and contact with skin and eyes.[10][11]
-
Handle in accordance with good industrial hygiene and safety practices.[9]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
In case of skin contact: Wash off with soap and plenty of water.[9]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]
-
Keep away from heat, sparks, and open flames.[12]
Disposal:
Conclusion
1-Methyl-4-nitro-1H-pyrazol-3-amine is a key heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis via the nitration of 1-methyl-1H-pyrazol-3-amine is a feasible approach. The presence of versatile functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel compounds with potential therapeutic applications. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.
References
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
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